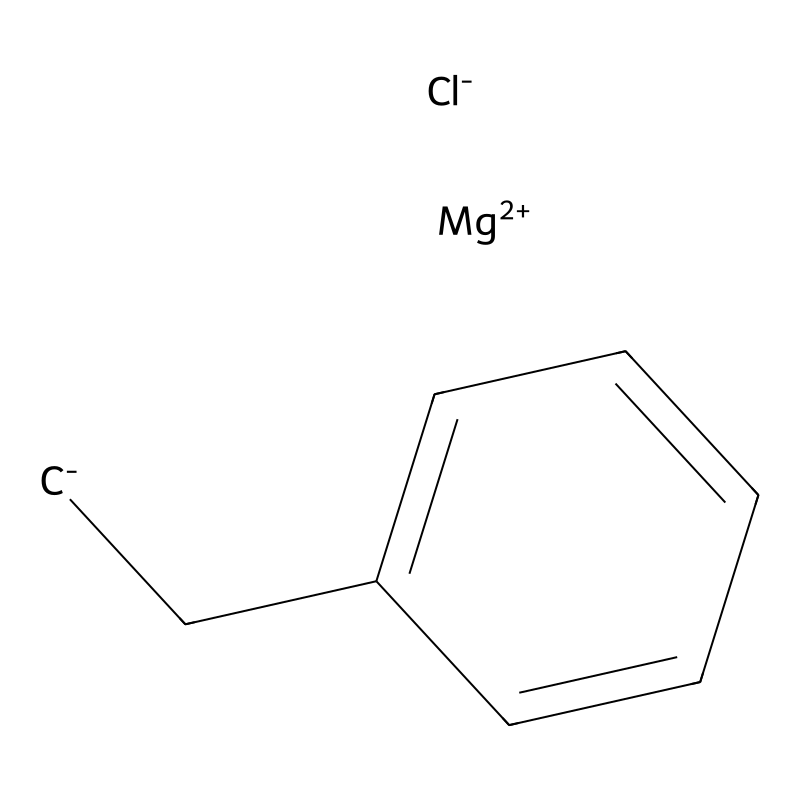

Phenethylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenethylmagnesium chloride is a type of Grignard reagent . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic chemistry for carbon-carbon bond formation, which is a fundamental process in the synthesis of complex organic molecules .

The specific scientific field where Phenethylmagnesium chloride is used is organic chemistry . It’s typically used in Grignard reactions, which involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone . This reaction is an important tool for the formation of carbon-carbon bonds .

The application of Phenethylmagnesium chloride involves preparing a solution of it in a suitable solvent (like tetrahydrofuran), and then adding this solution to the carbonyl compound . The reaction proceeds via a nucleophilic addition mechanism, with the Phenethylmagnesium chloride acting as a nucleophile .

The outcomes of these reactions are tertiary alcohols (when ketones are used) or secondary alcohols (when aldehydes are used) . The yield of the reaction can vary depending on the specific conditions used, such as the temperature, the concentration of the Phenethylmagnesium chloride, and the nature of the carbonyl compound .

- Phenethylmagnesium chloride can be used in the synthesis of complex organic molecules . It’s typically used in Grignard reactions, which involve the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group in an aldehyde or ketone . This reaction is an important tool for the formation of carbon-carbon bonds .

- The outcomes of these reactions are tertiary alcohols (when ketones are used) or secondary alcohols (when aldehydes are used) .

- Phenethylmagnesium chloride is employed in a variety of cross-coupling reactions . Cross-coupling reactions are a common method for the formation of carbon-carbon bonds, and are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

- Phenethylmagnesium chloride can also be used as an electrolyte solution along with aluminium chloride (AlCl3) in the rechargeable magnesium batteries . This application is part of the broader field of energy storage and conversion, which is a critical area of research in the context of renewable energy and electric vehicles .

Synthesis of Complex Organic Molecules

Cross-Coupling Reactions

Electrolyte Solution in Rechargeable Magnesium Batteries

- Phenethylmagnesium chloride is used in the synthesis of (−)-phenserine and stephacidin B . These are complex organic molecules with potential therapeutic applications .

- Phenethylmagnesium chloride is often used in the preparation of other Grignard reagents . These reagents are critical for many organic synthesis reactions .

Synthesis of (−)-phenserine and Stephacidin B

Preparation of Grignard Reagents

Used in Various Organic Compounds

Phenethylmagnesium chloride is an organomagnesium compound with the chemical formula CHClMg. It is classified as a Grignard reagent, which are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. This compound appears as a colorless to pale yellow solution in tetrahydrofuran, a common solvent used in reactions involving Grignard reagents. The compound is highly reactive, particularly with water and moisture, leading to the liberation of hydrocarbons and the formation of magnesium hydroxide.

Phenethylmagnesium chloride is a flammable and air-sensitive compound. It reacts vigorously with water, releasing flammable hydrogen gas [, ].

Here are some safety concerns:

- Flammability: THF solution is flammable.

- Reactivity: Reacts with water, releasing flammable hydrogen gas.

- Skin and eye irritant: Contact with skin or eyes can cause irritation.

- Air sensitivity: Exposure to air can cause decomposition.

Proper handling procedures are crucial when working with phenethylmagnesium chloride. These include:

- Working under an inert atmosphere (e.g., nitrogen)

- Wearing appropriate personal protective equipment (gloves, goggles, etc.)

- Handling in a well-ventilated fume hood

- Following safe disposal procedures

- Nucleophilic Addition: It can react with carbonyl compounds such as aldehydes and ketones to form alcohols. For instance, when reacted with acetone, it yields 1-phenyl-2-propanol.

- Cross-Coupling Reactions: This compound can be utilized in cross-coupling reactions with aryl halides, producing biaryl compounds. An example includes its reaction with aryl fluorides in the presence of early transition metal catalysts .

- Formation of Alcohols: When treated with carbon dioxide, phenethylmagnesium chloride can be converted into phenethylcarboxylic acid after hydrolysis.

These reactions highlight its versatility as a building block in organic synthesis.

Phenethylmagnesium chloride is synthesized through the reaction of phenethyl bromide with magnesium metal in an anhydrous ether solvent such as tetrahydrofuran. The general reaction can be summarized as follows:

This reaction must be conducted under an inert atmosphere to prevent moisture from interfering with the formation of the Grignard reagent.

Phenethylmagnesium chloride finds applications primarily in organic synthesis:

- Synthesis of Pharmaceuticals: It is used to create various pharmaceutical intermediates and complex organic molecules.

- Material Science: This compound can be used in the development of new materials through polymerization processes.

- Agricultural Chemicals: It may also serve as a precursor for agrochemicals.

Interaction studies involving phenethylmagnesium chloride mainly focus on its reactivity with various functional groups. Its strong nucleophilic nature allows it to interact effectively with electrophiles, making it a valuable reagent in synthetic organic chemistry. Studies often emphasize its reactions with carbonyl compounds and halides, showcasing its utility in forming new carbon-carbon bonds.

Similar Compounds: Comparison

Phenethylmagnesium chloride shares similarities with other organomagnesium compounds. Below is a comparison highlighting its uniqueness:

| Compound | Formula | Unique Features |

|---|---|---|

| Phenylmagnesium bromide | CHMgBr | More reactive towards electrophiles than phenethyl derivative |

| Benzylmagnesium chloride | CHClMg | Used primarily for synthesizing benzyl alcohol derivatives |

| Allylmagnesium bromide | CHMgBr | Known for its ability to form allylic alcohols upon reaction |

Phenethylmagnesium chloride's unique feature lies in its ability to selectively react with specific substrates due to the influence of the phenethyl group, which can stabilize certain intermediates during chemical transformations.